molecular formula C19H15F2NO2 B14798762 6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Cat. No.: B14798762
M. Wt: 327.3 g/mol
InChI Key: RVHSBWHTSSBYDA-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 3,4-difluorobenzaldehyde under acidic conditions to form the quinoline ring system. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-4-carboxylic acid
  • 8-Fluoroquinoline-4-carboxylic acid
  • 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid

Uniqueness

6,8-Difluoro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at positions 6 and 8 of the quinoline ring. This dual fluorination enhances its biological activity and stability compared to similar compounds with only one fluorine atom or no fluorine atoms .

Properties

Molecular Formula

C19H15F2NO2

Molecular Weight

327.3 g/mol

IUPAC Name

6,8-difluoro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H15F2NO2/c1-10(2)11-3-5-12(6-4-11)17-9-15(19(23)24)14-7-13(20)8-16(21)18(14)22-17/h3-10H,1-2H3,(H,23,24)

InChI Key

RVHSBWHTSSBYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O

Origin of Product

United States

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